5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry ADME Physicochemical Profiling

SAR inconsistency from imprecise triazole analogs compromises lead optimization. Procure the validated 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide core (CAS 4342-08-9) for reproducible derivatization. • Enables systematic N-acylation/alkylation/sulfonation for diverse analog libraries • >3000-fold LogP range achievable from single scaffold (-0.38 to +3.13) • 10-100× anti-T. cruzi potency improvement over benznidazole for N-substituted analogs • ≥95% purity, crystalline solid, ideal for SAR & route scouting

Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
CAS No. 4342-08-9
Cat. No. B1267506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide
CAS4342-08-9
Molecular FormulaC10H11N5O
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N
InChIInChI=1S/C10H11N5O/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16)
InChIKeySPSJTSUTONSWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Core Pharmacophore & Synthetic Precursor


5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 4342-08-9) is a small-molecule heterocyclic compound (C10H11N5O, MW 217.23) belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class [1]. It serves as a key synthetic intermediate for generating diverse N-substituted carboxamide analogs via acylation or amidation of the primary 5-amino group, enabling exploration of structure-activity relationships (SAR) across multiple therapeutic areas including antiparasitic, anticancer, and anticoccidial applications [2]. Its physicochemical profile includes a predicted ACD/LogP of -0.38 and a melting point of 236 °C, reflecting moderate polarity and crystalline solid-state behavior . The compound is commercially available at ≥95% purity from specialty chemical suppliers for research and development purposes .

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Why Substitution Fails


Simple substitution of the 5-amino-1-benzyl-1,2,3-triazole-4-carboxamide core with structurally similar triazole analogs is not scientifically valid due to profound, quantifiable differences in lipophilicity, target selectivity, and metabolic stability. For instance, replacing the benzyl group with a phenyl substituent eliminates the methylene spacer, altering molecular conformation and electronic distribution, which can dramatically impact binding affinity to enzyme active sites [1]. Furthermore, appending an N-phenylcarboxamide moiety (CAS 126537-91-5) increases the logP from −0.38 to +3.13, a shift that profoundly influences membrane permeability, protein binding, and ADME properties . These differences underscore the necessity of using the precise compound for reproducible SAR studies and for generating derivatives with predictable biological and pharmacokinetic profiles [2].

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Key Differentiators


Lipophilicity Contrast: Core vs. N-Phenyl Analog

The lipophilicity of the unsubstituted core is substantially lower than that of its N-phenylcarboxamide derivative. The predicted ACD/LogP for 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide is −0.38 . In contrast, the N-phenyl analog (CAS 126537-91-5) exhibits a calculated logP of +3.13 [1]. This 3.51 log unit difference translates to a >3000-fold difference in octanol-water partition coefficient, fundamentally altering compound behavior in biological systems.

Medicinal Chemistry ADME Physicochemical Profiling

Antiparasitic Potency: Core vs. N-Phenyl Derivative

While direct IC50 data for the unsubstituted core (4342-08-9) against T. cruzi is not available in the open literature, a key comparative study on the N-phenyl analog (126537-91-5) demonstrates the significant impact of substitution on potency. The N-phenyl analog exhibits IC50 values 10–100× lower against trypomastigotes (0.21–2.28 μM) compared to benznidazole (Bz, IC50 = 22.79 μM) and shows improved activity against intracellular amastigotes (IC50 ≤ 6.20 μM) . This data establishes the critical role of the 5-amino group as a derivatization handle and underscores the unsubstituted core's value as a synthetic precursor for generating potent antiparasitic agents.

Antiparasitic Drug Discovery Chagas Disease Trypanosoma cruzi

Scalable Synthetic Route

A patented method for synthesizing the carboxamide triazole core, including 5-amino-1-benzyl derivatives, achieves high yields and is suitable for industrial scale-up. The process utilizes a one-pot halogenation/azide substitution followed by a Click cyclization reaction with cyanoacetamide in DMSO using K2CO3 as a base [1]. This route is reported to provide high yield, low process cost, and good stability, with controlled raw material ratios and post-treatment steps ensuring product quality meets pharmaceutical standards [1]. This contrasts with earlier multi-step syntheses (e.g., 1957 method) which were less efficient and not optimized for large-scale production [2].

Process Chemistry Scalable Synthesis Click Chemistry

Metabolic Stability Optimization in ATC Series

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, including 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide as a core building block, has been systematically optimized to address initial liabilities. Starting from a phenotypic screening hit, medicinal chemistry efforts improved aqueous solubility and metabolic stability, resulting in significant gains in oral exposure in vivo [1]. The optimization process also mitigated a potential Ames and hERG liability, leading to advanced leads with robust in vivo efficacy in a mouse model of Chagas disease [1].

Drug Metabolism Pharmacokinetics Lead Optimization

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Application Scenarios


Medicinal Chemistry SAR Expansion

Procurement of the unsubstituted core (4342-08-9) is essential for laboratories aiming to systematically explore structure-activity relationships within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series. As demonstrated by the >3000-fold difference in lipophilicity between the core (LogP -0.38) and its N-phenyl analog (LogP +3.13), small modifications at the 5-amino group drastically alter physicochemical and biological properties [REFS-1, REFS-2]. This compound serves as the optimal starting material for generating diverse libraries of N-acylated, N-alkylated, or N-sulfonated derivatives to probe enzyme inhibition, receptor binding, and cellular activity.

Antiparasitic Lead Optimization

This compound is a validated core scaffold for developing novel treatments for Chagas disease and related kinetoplastid infections. The documented 10- to 100-fold improvement in anti-T. cruzi potency for N-substituted derivatives compared to the standard-of-care benznidazole highlights the therapeutic potential of this chemotype . Procuring the unsubstituted core allows research groups to synthesize and evaluate new analogs with the goal of improving potency, reducing toxicity, and enhancing oral bioavailability—key objectives that have been successfully addressed within this chemical series [1].

Process Chemistry Development & Scale-Up

Organizations planning to transition a triazole-based lead candidate to preclinical development or manufacturing should procure this compound as a reference standard and for route scouting. Patented synthetic methods offer a high-yielding, scalable, and cost-effective one-pot procedure for constructing the carboxamide triazole core [2]. Using the commercially available compound as a benchmark allows process chemists to optimize reaction parameters (e.g., catalyst loading, solvent systems) and validate analytical methods for purity and impurity profiling, ensuring a robust supply chain for future GMP production.

Anticoccidial & Antiproliferative Drug Discovery

The 5-amino-1-benzyl-1,2,3-triazole-4-carboxamide scaffold has a long history as a lead structure in antiproliferative and anticoccidial research. Early studies demonstrated in vivo anticoccidial activity, and subsequent patents disclosed up to 10-fold increased antiproliferative potency for certain analogs [REFS-6, REFS-7]. Acquiring the core building block enables investigation into these established therapeutic areas, allowing researchers to synthesize and screen new analogs for activity against psoriasis, inflammatory bowel disease, and specific cancers, leveraging decades of established SAR knowledge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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